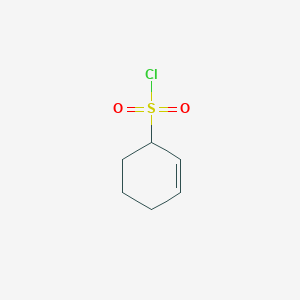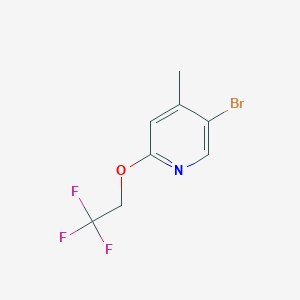![molecular formula C12H17BrN2 B1411979 1-[(5-Bromopyridin-2-yl)methyl]azepane CAS No. 1708414-70-3](/img/structure/B1411979.png)
1-[(5-Bromopyridin-2-yl)methyl]azepane
Overview
Description
“1-[(5-Bromopyridin-2-yl)methyl]azepane” is a chemical compound with the CAS Number: 1175900-46-5. It has a molecular weight of 255.16 .
Molecular Structure Analysis
The InChI code for “1-[(5-Bromopyridin-2-yl)methyl]azepane” is 1S/C11H15BrN2/c12-10-5-6-11 (13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-[(5-Bromopyridin-2-yl)methyl]azepane” has a molecular weight of 255.16 . The compound is typically stored in a refrigerated environment . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
Pharmaceutical Significance of Azepane-based Compounds
Azepane-based compounds, including derivatives like "1-[(5-Bromopyridin-2-yl)methyl]azepane", have shown a wide range of pharmacological properties due to their structural diversity. This diversity makes them valuable for discovering new therapeutic agents. Over 20 azepane-based drugs have received FDA approval for treating various diseases, showcasing their significant impact on medicinal chemistry. The therapeutic applications of azepane-based compounds extend across anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents. They also include histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs, among other miscellaneous applications. The development of new, less toxic, and highly active azepane-containing analogs remains a critical research area in medicinal chemistry, highlighting the ongoing efforts to harness their therapeutic potential (Gao-Feng Zha et al., 2019).
Synthesis and Biological Properties of Azepane Derivatives
The synthesis, reactions, and biological properties of azepane and its derivatives, such as "1-[(5-Bromopyridin-2-yl)methyl]azepane", have been extensively studied. These compounds exhibit significant pharmacological and therapeutic implications, making them subjects of considerable interest in drug development. The mechanisms involved in synthesizing azepane derivatives often involve the ring expansion of five or six-membered compounds using various methods, including thermal, photochemical, and microwave irradiation. Despite the progress in synthesizing and understanding the biological activities of these compounds, there is still a need for further research, especially in their biological applications. This highlights the untapped potential of N-containing seven-membered heterocycles in drug research and development (Manvinder Kaur et al., 2021).
properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-11-5-6-12(14-9-11)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQJMXJPIGMJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-2-yl)methyl]azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1411898.png)

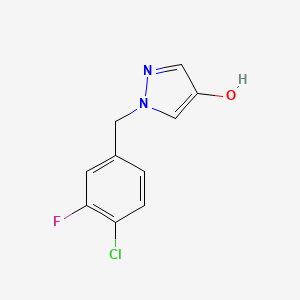

![3-[(2,3-Dichlorophenoxy)methyl]azetidine](/img/structure/B1411904.png)
![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine](/img/structure/B1411905.png)
![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)
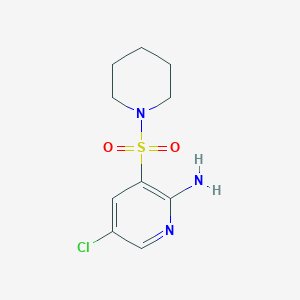
![4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)morpholine](/img/structure/B1411908.png)
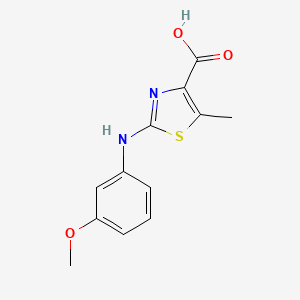
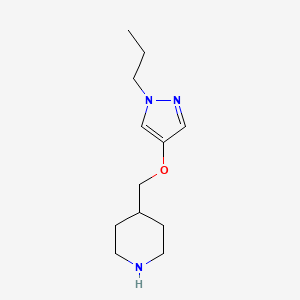
![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)
